
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide, also known as ADAMANT, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a small molecule that belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to inhibit viral entry and replication.
Biochemical and physiological effects:
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have various biochemical and physiological effects, depending on the target system. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been found to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to induce cell cycle arrest and apoptosis. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has several advantages for lab experiments, such as its small size, high purity, and low toxicity. It can be easily synthesized and purified, and its effects can be easily measured using various analytical techniques. However, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide also has some limitations, such as its limited solubility in water and its potential off-target effects. Therefore, it is important to carefully design experiments and control for potential confounding factors.
Direcciones Futuras
There are several future directions for the research on 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further investigated for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further investigated for its potential applications in combination therapy with other cancer drugs. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further investigated for its potential applications in the development of new antiviral drugs. Furthermore, the exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide can be further elucidated using various molecular and cellular techniques.
Métodos De Síntesis
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 4-acetylpiperazine in the presence of a suitable catalyst. The reaction yields 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide as a white solid, which can be purified by recrystallization or column chromatography. The purity of the compound can be confirmed by various analytical techniques, such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been investigated for its potential therapeutic applications in various fields, such as neuroscience, oncology, and infectious diseases. In neuroscience, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. In oncology, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been shown to have antiviral activity against various viruses, such as HIV, HCV, and influenza.
Propiedades
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)15(5,10-16)17-14(21)12(3)18-6-8-19(9-7-18)13(4)20/h11-12H,6-9H2,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNWHWALORFSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

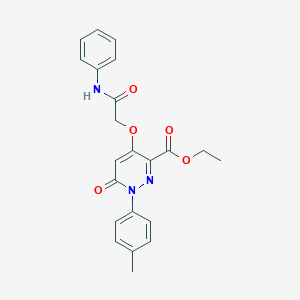
![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B2538245.png)
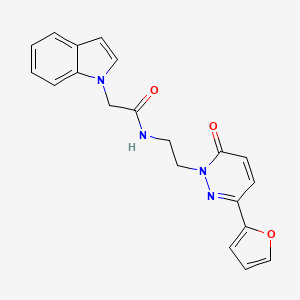
![Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2538247.png)
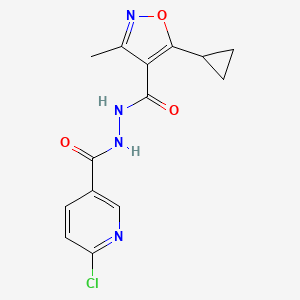
![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)
![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2538253.png)
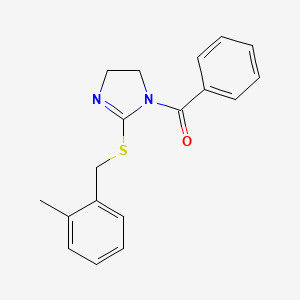
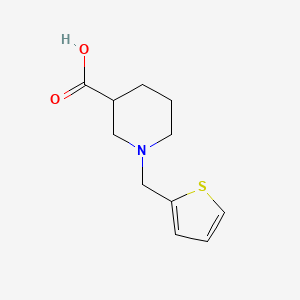
![7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2538259.png)
![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)
![N-(3-bromophenyl)-4-({4-[(dimethylamino)sulfonyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2538261.png)